1H-Indole-4-carbohydrazide
Overview
Description
1H-Indole-4-carbohydrazide is a chemical compound with the molecular formula C9H9N3O . It belongs to the class of organic compounds known as indoles .
Synthesis Analysis
The synthesis of this compound and its derivatives often starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C9H9N3O/c10-12-9(13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,10H2,(H,12,13) .Chemical Reactions Analysis
This compound and its derivatives have been synthesized and evaluated for anti-platelet aggregation activity induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . The mechanism of platelet aggregation pathway is very complex and involves multiple components .Physical and Chemical Properties Analysis
This compound has a molecular weight of 175.19 . It is typically stored in an inert atmosphere at room temperature .Scientific Research Applications
Subheading
Indole Carbohydrazide Derivatives as Alpha Amylase InhibitorsA study by Noreen et al. (2017) synthesized derivatives of indole carbohydrazide, exhibiting varying degrees of α-amylase inhibitory potential, suggesting potential antidiabetic applications. These derivatives showed potent inhibition, comparable to the standard acarbose. The structure-activity relationship was established through docking studies, indicating the therapeutic potential of indole carbohydrazide derivatives in diabetes management (Noreen et al., 2017).
2. Antioxidant and Acetylcholinesterase Inhibition
Subheading
Indole-2-Carbohydrazides as Antioxidants and Acetylcholinesterase InhibitorsResearch by Bingul et al. (2019) involved synthesizing novel indole-2-carbohydrazides with significant antioxidant properties, determined through various assays. Additionally, these compounds displayed notable acetylcholinesterase inhibition, implying potential in treating neurodegenerative diseases like Alzheimer's (Bingul et al., 2019).
3. Anti-cholinesterase Activity in Alzheimer’s Disease
Subheading
Carbohydrazide Indole-Isoxazole Hybrids for Alzheimer's DiseaseMirfazli et al. (2018) synthesized a novel series of carbohydrazide indole-isoxazole hybrid derivatives, characterized by various spectral data. These compounds showed promising in vitro anti-cholinesterase activity, suggesting potential therapeutic applications in Alzheimer’s disease treatment (Mirfazli et al., 2018).
4. Cytotoxic Activity Against Cancer Cell Lines
Subheading
Indole-Pyrazole Carbohydrazide Derivatives in Cancer TherapyZhang et al. (2011) prepared novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, demonstrating potent antiproliferative activity against various human cancer cell lines. Flow cytometry analysis indicated cell cycle arrest, highlighting their potential in cancer therapy (Zhang et al., 2011).
Mechanism of Action
Target of Action
1H-Indole-4-carbohydrazide, a derivative of indole, has been found to have multiple targets due to its broad-spectrum biological activities . It has been reported to have antiplatelet aggregation activity , suggesting that its primary targets could be platelets. It may also target apoptosis-related proteins such as Bcl-2 .
Mode of Action
This compound interacts with its targets in a way that it inhibits platelet aggregation induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . This suggests that it may prevent the formation of blood clots. Additionally, it may induce apoptosis by interacting with proteins like Bcl-2 .
Biochemical Pathways
Given its antiplatelet aggregation activity, it may affect the pathways involved in platelet activation and aggregation . It may also influence pathways related to apoptosis given its potential interaction with proteins like Bcl-2 .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of platelet aggregation, which could prevent thrombotic disorders . It may also induce apoptosis, potentially inhibiting tumorigenesis . Some derivatives of this compound have shown antiproliferative activities against certain human cancer cell lines .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Biochemical Analysis
Biochemical Properties
1H-Indole-4-carbohydrazide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, influencing their activity. For instance, this compound can act as an inhibitor of certain hydrolases, thereby modulating the hydrolysis of specific substrates. Additionally, it has been observed to interact with proteins involved in cellular signaling pathways, potentially affecting their function and downstream effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death depending on the cellular context . Furthermore, it has been reported to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound can bind to the active sites of enzymes, leading to either competitive or non-competitive inhibition . Additionally, it has been shown to modulate the activity of transcription factors, thereby influencing gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound has been shown to affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments . Additionally, this compound can bind to proteins that facilitate its distribution within tissues, influencing its localization and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .
Properties
IUPAC Name |
1H-indole-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWVCNABVVHCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655823 | |
Record name | 1H-Indole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-22-0 | |
Record name | 1H-Indole-4-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.